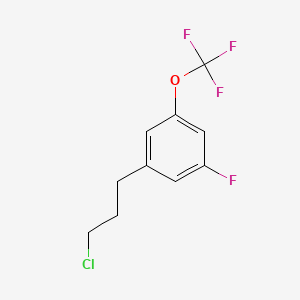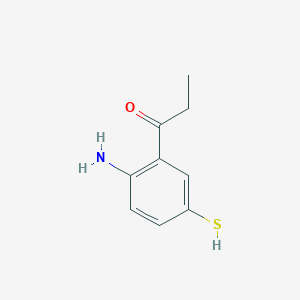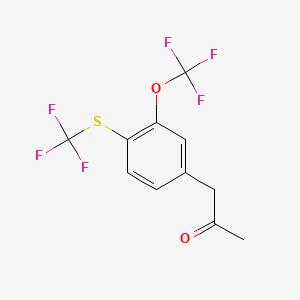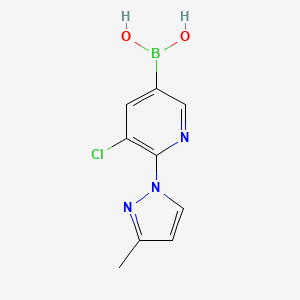
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, characterized by the presence of a chloropropyl group, a fluoro group, and a trifluoromethoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene typically involves the reaction of 3-(3’-trifluoromethylphenyl)propanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out in a solvent such as tetrahydrofuran (THF) or toluene at room temperature, followed by heating to 45°C for 20 hours. The resulting product is then purified by vacuum distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the ring are replaced by electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used. The reactions are often conducted under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of the benzene ring.
科学研究应用
1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the fluoro and trifluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
- 1-(3-Chloropropyl)-3-(trifluoromethyl)benzene
- 1-(3-Chloropropyl)-4-fluorobenzene
- 1-(3-Chloropropyl)-3-methoxybenzene
Comparison: 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
属性
分子式 |
C10H9ClF4O |
|---|---|
分子量 |
256.62 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-3-1-2-7-4-8(12)6-9(5-7)16-10(13,14)15/h4-6H,1-3H2 |
InChI 键 |
SSKKCYBAEWVFPM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
